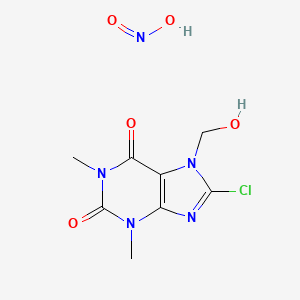
Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) typically involves multiple steps:
Starting Material: Theophylline is used as the starting material.
Chlorination: Theophylline undergoes chlorination to introduce the 8-chloro group. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydroxymethylation: The 7-position is hydroxymethylated using formaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The hydroxymethyl group is then esterified with nitrous acid to form the nitrite ester. This step requires careful control of temperature and pH to ensure the stability of the ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrite ester, converting it to the corresponding amine.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Formation of 8-chloro-7-formyltheophylline or 8-chloro-7-carboxytheophylline.
Reduction: Formation of 8-chloro-7-hydroxymethyltheophylline amine.
Substitution: Formation of various substituted theophylline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential as a bronchodilator and anti-inflammatory agent.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: It may activate histone deacetylase, influencing gene expression and anti-inflammatory responses.
類似化合物との比較
Theophylline: The parent compound, primarily used as a bronchodilator.
8-chlorotheophylline: Similar structure but lacks the hydroxymethyl and nitrite ester groups.
7-hydroxymethyltheophylline: Lacks the 8-chloro and nitrite ester groups.
Uniqueness: Theophylline, 8-chloro-7-hydroxymethyl-, nitrite (ester) is unique due to the combination of the 8-chloro, 7-hydroxymethyl, and nitrite ester groups. These modifications can potentially enhance its pharmacological properties, such as increased water solubility and improved interaction with biological targets.
特性
CAS番号 |
63906-67-2 |
|---|---|
分子式 |
C8H10ClN5O5 |
分子量 |
291.65 g/mol |
IUPAC名 |
8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitrous acid |
InChI |
InChI=1S/C8H9ClN4O3.HNO2/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1-3/h14H,3H2,1-2H3;(H,2,3) |
InChIキー |
XHRKBDQMDPKJMB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.N(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
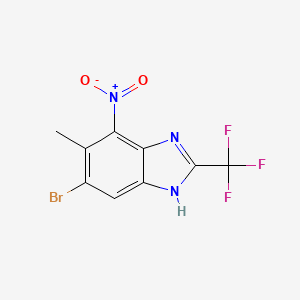
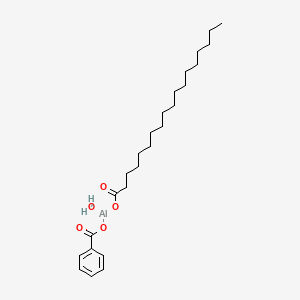
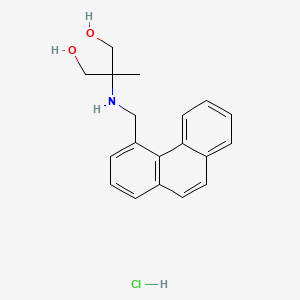


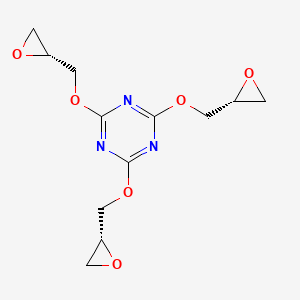
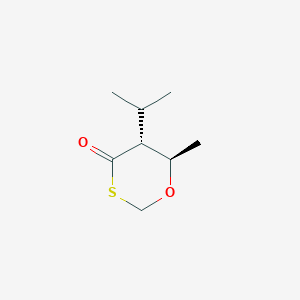
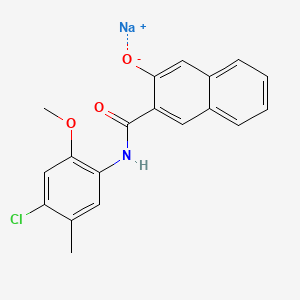
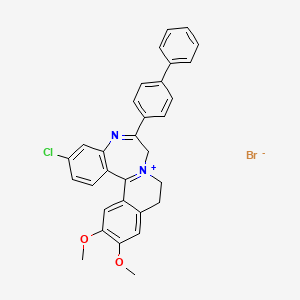


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
